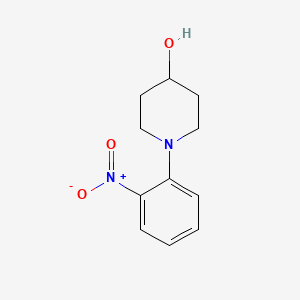

1-(2-Nitrophenyl)piperidine-4-ol

Descripción general

Descripción

“1-(2-Nitrophenyl)piperidine-4-ol” is a chemical compound with the molecular formula C11H14N2O3 . It is used for research and development purposes .

Synthesis Analysis

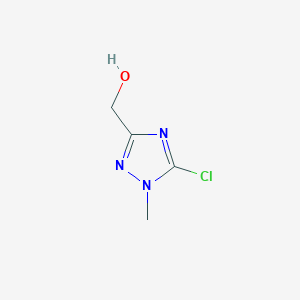

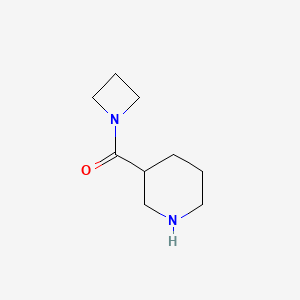

The synthesis of piperidine derivatives, such as “1-(2-Nitrophenyl)piperidine-4-ol”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “1-(2-Nitrophenyl)piperidine-4-ol” consists of a piperidine ring attached to a nitrophenyl group . The molecular weight of this compound is 222.24 g/mol .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These studies have led to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Nitrophenyl)piperidine-4-ol” include a predicted density of 1.303±0.06 g/cm3 and a predicted boiling point of 393.8±37.0 °C .Aplicaciones Científicas De Investigación

Ionic Liquid Effects on Chemical Reactions

- Study : "Influence of the ionic liquid on the rate and the mechanism of reaction of p-nitrophenyl acetate with secondary alicyclic amines"

- Insight : This study explored the reaction of p-nitrophenyl acetate with piperidine in various solvents, including ionic liquids. It highlighted the impact of medium effects on the rate constants of aminolysis in different solvents (Millán et al., 2013).

- Study : "Controlled tautomerism – switching caused by an “underground” anionic effect"

- Insight : Research demonstrated that a flexible piperidine unit can be used in tautomeric switching systems. This study explored how protonation/deprotonation affects tautomeric equilibrium in different solvents (Antonov et al., 2013).

- Study : "A reversible fluorescence probe for detection of ClO(-)/AA redox cycle in aqueous solution and in living cells"

- Insight : A study where a fluorescent probe incorporating a piperidin-1-ol group was used to monitor ClO(-)/AA redox cycles in living cells, demonstrating its application in biological research (Wang, Ni, & Shao, 2016).

- Study : "Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates"

- Insight : Investigated the kinetics and mechanisms of reactions involving secondary alicyclic amines, contributing to the understanding of reaction dynamics in organic chemistry (Castro et al., 1999).

- Study : "Mechanisms of degradation of paraoxon in different ionic liquids"These studies collectively provide insights into the varied applications of 1-(2-Nitrophenyl)piperidine-4-ol in scientific research, ranging from organic chemistry to biological applications.

- Insight : Explored the reactivity and selectivity of piperidine in ionic liquids, shedding light on the unique features of these solvents in chemical reactions (Pavez et al., 2013).

Safety And Hazards

When handling “1-(2-Nitrophenyl)piperidine-4-ol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the future directions of “1-(2-Nitrophenyl)piperidine-4-ol” and other piperidine derivatives could involve further exploration of their synthesis methods and potential applications in the pharmaceutical industry .

Propiedades

IUPAC Name |

1-(2-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-9-5-7-12(8-6-9)10-3-1-2-4-11(10)13(15)16/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOYITKRTOGOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrophenyl)piperidine-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)

![1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B1415218.png)

methylamine](/img/structure/B1415220.png)

![Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate](/img/structure/B1415223.png)

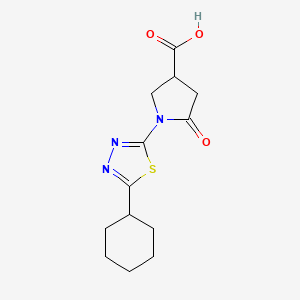

![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)